ethyl (2S)-4-amino-2-hydroxybutanoate

Description

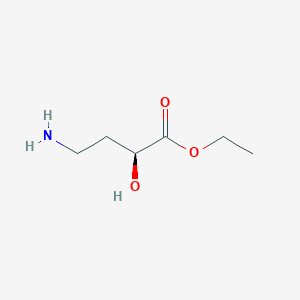

Ethyl (2S)-4-amino-2-hydroxybutanoate (CAS: 735225-24-8) is a chiral ester derivative of 4-amino-2-hydroxybutanoic acid. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol . The compound features three functional groups: an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 2, and an ethyl ester (-COOEt) at position 1. The (2S) stereochemistry indicates the hydroxyl group is in the S-configuration.

Commercial availability is restricted, with discontinuation noted for certain batch sizes .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

ethyl (2S)-4-amino-2-hydroxybutanoate |

InChI |

InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |

InChI Key |

KSCZLCFMSHHFAK-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCN)O |

Canonical SMILES |

CCOC(=O)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-4-amino-2-hydroxybutanoate can be synthesized through the esterification of (2S)-4-amino-2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of esterification processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Major Products Formed

Hydrolysis: (2S)-4-amino-2-hydroxybutanoic acid and ethanol.

Reduction: (2S)-4-amino-2-hydroxybutanol.

Scientific Research Applications

Ethyl (2S)-4-amino-2-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in amino acid metabolism. The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 2-Amino-4-Hydroxybutanoate (CAS: 764724-38-1)

- Molecular Formula: C₆H₁₃NO₃ (identical to the target compound).

- Key Difference: Swapped positions of amino and hydroxyl groups (amino at C2, hydroxyl at C4).

Significance of Positional Isomerism

For example, the hydroxyl group at C4 in the isomer may influence solubility differently compared to the amino group at C4 in the target compound.

Functional Group Variants

Ethyl (2S)-2-Hydroxybutanoate (CAS: 88271-13-0)

- Molecular Formula : C₆H₁₂O₃.

- Key Difference: Lacks the amino group, retaining only the hydroxyl and ester functionalities.

- Molecular Weight : 132.16 g/mol .

- Applications : Used as a flavoring agent or synthetic intermediate in organic chemistry.

Impact of Amino Group Absence

Structural Analogs with Modified Backbones

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

- Molecular Formula: C₉H₁₆F₃NO₂.

- Key Features: Incorporates a trifluoroethylamino group and dimethyl substituents.

- Synthesis: Prepared via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethylating agents .

- Applications : Intermediate in pharmaceuticals; trifluoroethyl groups enhance metabolic stability and lipophilicity .

(2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate (CAS: 139163-87-4)

Data Table: Comparative Overview

Key Research Findings

Purification methods for similar compounds include reverse-phase chromatography (C18 columns) and silica gel chromatography .

Crystal Packing and Hydrogen Bonding :

Notes and Limitations

Data Gaps: Physical properties (melting point, solubility) for this compound are unavailable in the provided evidence.

Stereochemical Considerations : The impact of the (2S) configuration on biological activity remains unstudied but is critical for enantioselective interactions.

Commercial Status : The target compound is listed as discontinued in some batch sizes, limiting practical availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.